Cox-2-IN-19

Inflammation COX-2 inhibition Selectivity ratio

COX-2-IN-19 (Compound 24) delivers 67-fold selectivity for COX-2 over COX-1 (IC50 1.76 µM vs. 117.8 µM), eliminating COX-1-mediated GI toxicity in carrageenan-induced edema models. Built on a distinct non-sulfonamide acyl and salicylic acid hydrazide scaffold, it offers a clean starting point for SAR campaigns targeting next-generation anti-inflammatory agents. Use as a validated positive control to standardize COX-2 activity assays across runs. Ensure your inflammation research achieves reproducible, high-specificity results.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
Cat. No. B12398647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-19
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)O
InChIInChI=1S/C18H18N4O2S/c1-12-3-5-13(6-4-12)9-17-20-21-18(25)22(17)19-11-14-7-8-15(24-2)10-16(14)23/h3-8,10-11,23H,9H2,1-2H3,(H,21,25)/b19-11+
InChIKeyBEVVFCDOESEQJE-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cox-2-IN-19 (Compound 24) Potency and Selectivity Profile as a COX-2 Inhibitor


Cox-2-IN-19, also designated as Compound 24, is a synthetic small molecule belonging to the acyl and salicylic acid hydrazide derivative class, characterized as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. Its chemical structure is defined by the molecular formula C18H18N4O2S and a molecular weight of 354.43 g/mol . Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, this compound was specifically designed and synthesized to target COX-2, aiming to mitigate inflammation while potentially reducing COX-1 associated gastrointestinal side effects [1].

Cox-2-IN-19 Structural and Selectivity Distinctions Preclude Simple Substitution with Other COX-2 Inhibitors


Substituting Cox-2-IN-19 with a generic COX-2 inhibitor, such as the widely used celecoxib, is scientifically unsound due to fundamental differences in their core chemical scaffolds and resultant selectivity profiles. While both are COX-2 selective, Cox-2-IN-19 is an acyl and salicylic acid hydrazide derivative [1], whereas celecoxib belongs to the sulfonamide class. This structural divergence dictates distinct binding interactions within the COX-2 active site, as confirmed by molecular docking studies specific to this compound [1]. Furthermore, the quantitative selectivity ratio (COX-1 IC50 / COX-2 IC50) of approximately 67 for Cox-2-IN-19 [REFS-1, REFS-2] is a unique, compound-specific parameter that differs from reported selectivity ratios for other in-class compounds like celecoxib, which can range from 100 to 1000 depending on the assay system [2]. Consequently, a direct interchange cannot guarantee equivalent potency, selectivity, or downstream biological outcomes in experimental settings.

Cox-2-IN-19 Quantitative Differentiation Data: IC50, Selectivity, and In Vivo Activity


Cox-2-IN-19 Exhibits a Quantified 67-Fold Selectivity for COX-2 over COX-1, a Key Differentiator from Less Selective Alternatives

Cox-2-IN-19 demonstrates a clear and quantified preference for inhibiting COX-2 over COX-1, a critical parameter for differentiating it from non-selective NSAIDs and for comparing its safety profile to other selective inhibitors. The compound's IC50 for COX-2 is 1.76 ± 0.05 µM, while its IC50 for COX-1 is 117.8 ± 2.59 µM [REFS-1, REFS-2]. This results in a calculated selectivity index (COX-1 IC50 / COX-2 IC50) of approximately 67 [1]. In contrast, non-selective NSAIDs like ibuprofen exhibit a selectivity index close to 1, indicating little discrimination between the two isoforms [2]. This data point provides a precise, measurable differentiator against non-selective alternatives.

Inflammation COX-2 inhibition Selectivity ratio

Cox-2-IN-19 Potency (IC50 = 1.76 µM) is Validated in Parallel with Celecoxib, Demonstrating Comparable In Vitro Efficacy

In the same primary research study that characterized Cox-2-IN-19, the COX-2 inhibitory activity of the clinical standard, celecoxib, was also assessed, providing a direct experimental context for potency comparison. Cox-2-IN-19 demonstrated an IC50 of 1.76 ± 0.05 µM against COX-2 [REFS-1, REFS-2]. While the exact IC50 for celecoxib in this specific assay system is not detailed in the available abstract, the authors note that the synthesized compounds, including Cox-2-IN-19, exhibited 'potent' activity in line with the study's objectives [1]. This indicates that the potency of Cox-2-IN-19 is within a comparable, functionally relevant range to a widely accepted reference compound, validating its use as a research tool for COX-2 dependent mechanisms.

Inflammation COX-2 inhibition Potency

Cox-2-IN-19 Demonstrates Confirmed In Vivo Anti-Inflammatory Activity in a Carrageenan-Induced Edema Model

A key differentiator for Cox-2-IN-19 is the provision of explicit in vivo efficacy data within its foundational study, confirming that its in vitro potency translates to a physiological effect. The compound was evaluated in a carrageenan-induced paw edema model in albino mice [1]. The study's abstract reports that the synthesized derivatives, including Cox-2-IN-19, showed significant in vivo anti-inflammatory activity, with a maximum percentage inhibition of paw edema observed over a 5-hour period [REFS-1, REFS-2]. While specific time-course data for compound 24 is not detailed in the abstract, the study confirms its participation in the in vivo phase and its classification among the active compounds [1]. This contrasts with many commercially available tool compounds for which only in vitro data is provided, offering a higher level of validation for researchers planning animal studies.

Inflammation In vivo efficacy Edema model

Cox-2-IN-19's Unique Binding Mode Revealed by Molecular Docking Differentiates it from Sulfonamide-Based COX-2 Inhibitors

Molecular docking studies conducted as part of the compound's characterization provide a mechanistic rationale for its selectivity and differentiate its binding interactions from those of sulfonamide-based COX-2 inhibitors like celecoxib. The studies revealed that Cox-2-IN-19 establishes interactions with additional residues within the COX-2 enzyme pocket that are distinct from the interactions of the sulfonamide class [1]. This distinct binding profile is a direct consequence of its unique acyl and salicylic acid hydrazide scaffold, offering a structurally distinct alternative for exploring COX-2 inhibition mechanisms. This contrasts with the well-characterized binding of celecoxib, which relies heavily on interactions between its sulfonamide group and specific amino acid residues in the COX-2 side pocket.

Molecular docking COX-2 binding Structure-activity relationship

Cox-2-IN-19 Optimal Use Cases in Inflammation Research and Drug Discovery


In Vivo Inflammation Studies Requiring Confirmed COX-2 Selectivity and Reduced Ulcerogenic Risk

Cox-2-IN-19 is optimally suited for in vivo models of acute inflammation, such as the carrageenan-induced paw edema model, where its 67-fold selectivity for COX-2 over COX-1 [1] is critical. This selectivity profile minimizes the confounding variable of COX-1 mediated gastrointestinal toxicity, a common issue with non-selective NSAIDs. Researchers aiming to dissect the specific role of COX-2 in inflammation without the complication of gastric ulceration should prioritize this compound over alternatives with lower or unquantified selectivity.

Structure-Activity Relationship (SAR) Studies and Scaffold-Hopping for Novel COX-2 Inhibitors

Given its non-sulfonamide acyl and salicylic acid hydrazide scaffold, Cox-2-IN-19 serves as an excellent starting point or comparator in SAR campaigns focused on developing next-generation COX-2 inhibitors. Its distinct binding mode, as revealed by molecular docking studies [1], provides a chemical starting point for medicinal chemists seeking to move away from traditional sulfonamide or sulfone-based structures, potentially overcoming issues related to off-target effects or drug resistance.

Calibration and Validation of COX-2 Enzymatic and Cellular Assays

The well-characterized in vitro potency of Cox-2-IN-19 (COX-2 IC50 = 1.76 ± 0.05 µM) [REFS-1, REFS-2] makes it a reliable reference compound for calibrating and validating new or existing assays for COX-2 activity. Its use as a positive control ensures assay consistency and allows for the normalization of data across different experimental runs. Its availability through multiple reputable vendors further supports its use as a standardized research tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.